

An In-depth Technical Guide to 4-Oxobutanenitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Oxobutanenitrile

Cat. No.: B1583811

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Introduction

4-Oxobutanenitrile, also known as succinonitrile, is a bifunctional organic compound featuring both a nitrile and a ketone functional group. Its unique chemical structure makes it a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **4-oxobutanenitrile**, along with detailed experimental protocols for its characterization and synthesis.

Chemical Structure and Properties

4-Oxobutanenitrile possesses a simple four-carbon backbone with a terminal nitrile group and a ketone at the C4 position.^[1] The presence of these two functional groups dictates its chemical behavior and reactivity.

Chemical Structure of 4-Oxobutanenitrile

N#C-

CH₂-CH₂-

C=O



-H

[Click to download full resolution via product page](#)Caption: Chemical Structure of **4-Oxobutanenitrile**

Physical and Chemical Properties

A summary of the key quantitative data for **4-oxobutanenitrile** is presented in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.

Property	Value	Reference
Molecular Formula	C ₄ H ₅ NO	[2]
Molecular Weight	83.09 g/mol	[2]
IUPAC Name	4-oxobutanenitrile	[1][2]
CAS Number	3515-93-3	[2]
Boiling Point	209.4 °C at 760 mmHg	
Density	0.974 g/cm ³	
Refractive Index	1.428	
LogP	-0.7	[2]
Canonical SMILES	C(CC#N)C=O	[2]
InChI Key	CGFGIKNLZTJDE-UHFFFAOYSA-N	[2]

Spectroscopic Characterization

The structural elucidation of **4-oxobutanenitrile** and its derivatives is routinely achieved using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of **4-oxobutanenitrile** is characterized by the presence of two prominent absorption bands corresponding to the nitrile and carbonyl stretching vibrations.

- C≡N stretch: A sharp, intense absorption is typically observed in the region of 2240-2260 cm⁻¹. [3]
- C=O stretch: A strong absorption band appears in the range of 1700-1725 cm⁻¹. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

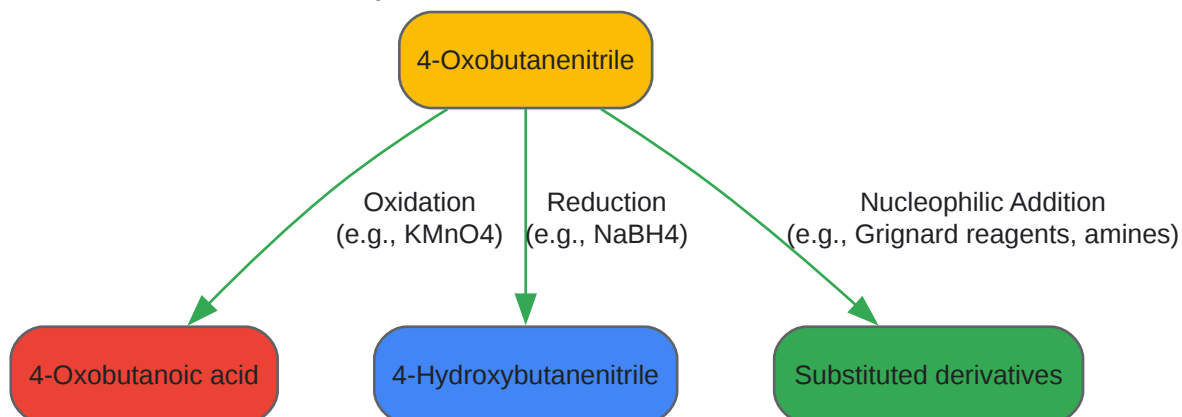
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the carbon-hydrogen framework of **4-oxobutanenitrile**.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the two methylene groups and the aldehydic proton. The protons alpha to the carbonyl and nitrile groups will exhibit characteristic chemical shifts and coupling patterns.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two methylene carbons, and the carbonyl carbon.

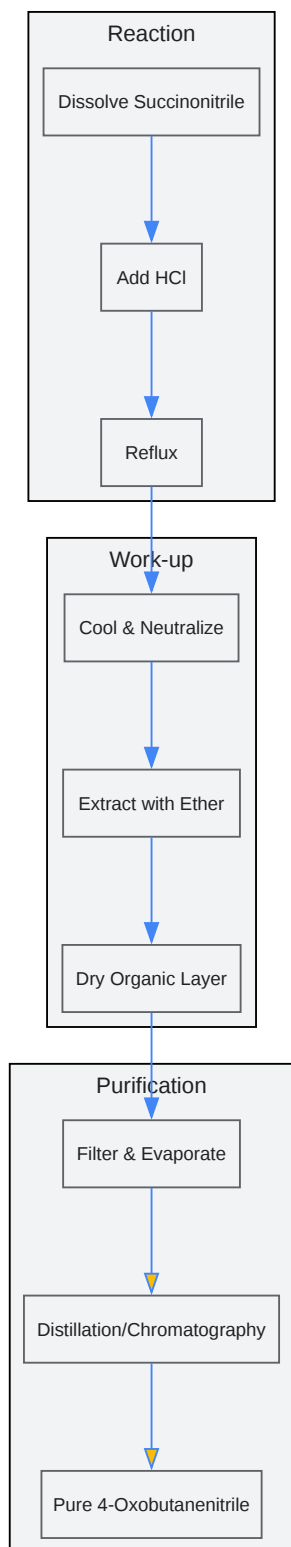
Chemical Reactivity and Synthetic Applications

The dual functionality of **4-oxobutanenitrile** provides it with a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry.

Key Reactions of 4-Oxobutanenitrile



Synthesis Workflow for 4-Oxobutanenitrile

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